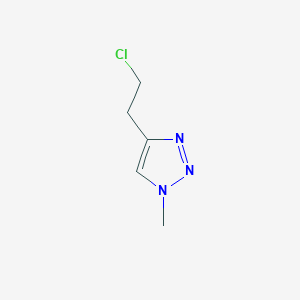
4-(2-chloroethyl)-1-methyl-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives, including 4-(2-chloroethyl)-1-methyl-1H-1,2,3-triazole, often involves 1,3-dipolar cycloaddition reactions, which provide a convenient route to these compounds with high yield. For example, a series of 4-acetyl-5-methyl-1,2,3-triazole regioisomers were synthesized via 1,3-dipolar cycloaddition with high yield from azide and acetyl acetone in the presence of a base, under warm conditions in ethanol in a short duration. These compounds were characterized by FT-IR and NMR spectroscopic techniques, demonstrating the efficiency and versatility of this synthesis method for triazole derivatives (Kamalraj et al., 2008).
Molecular Structure Analysis
The molecular structure of 1,2,3-triazole derivatives, including the target compound, can be characterized using various spectroscopic techniques, such as FT-IR, NMR, and X-ray crystallography. For instance, the structure of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was determined using a combination of spectroscopic methods and X-ray crystallography, providing detailed insights into the molecular geometry and vibrational frequencies of the compound. This comprehensive approach allows for a deep understanding of the molecular structure of 1,2,3-triazole derivatives (Düğdü et al., 2013).
Chemical Reactions and Properties
1,2,3-Triazole derivatives participate in various chemical reactions, showcasing their chemical versatility. For example, the reaction of 1,2,4-triazoles with sodium azide in the presence of p-toluenesulfonic acid leads to the synthesis of 4-(trihalomethyl)-2,4-dihydrochromeno[3,4-d][1,2,3]triazoles, demonstrating the reactivity of triazole compounds in the synthesis of more complex heterocyclic structures (Korotaev et al., 2017).
Applications De Recherche Scientifique
Synthesis and Characterization of Triazole Derivatives : A study by Ahmed et al. (2020) focused on the synthesis and characterization of triazole derivatives, including analysis of π-hole tetrel bonding interactions using various techniques like Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020).
Fluorescent Behavior of Triazole Regioisomers : Kamalraj et al. (2008) explored the synthesis of 4-acetyl-5-methyl-1,2,3-triazole regioisomers, highlighting their fluorescent properties. This study contributes to the understanding of the electronic effects on triazole reactivity and their potential applications in fluorescence-based fields (Kamalraj et al., 2008).
Energetic Salts from Triazolyl-Functionalized Compounds : Research by Wang et al. (2007) detailed the synthesis of triazolyl-functionalized monocationic and diquaternary energetic salts, examining their thermal stability and density, which could have applications in material science and engineering (Wang et al., 2007).
Supramolecular Interactions of 1,2,3-Triazoles : Schulze and Schubert (2014) reviewed the diverse supramolecular interactions of 1,2,3-triazoles, highlighting their applications in coordination chemistry and their potential in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).
Corrosion Inhibition Properties : Bentiss et al. (2007) investigated the use of 4H-triazole derivatives as corrosion inhibitors for mild steel in acidic solutions, suggesting potential applications in material preservation and industrial processes (Bentiss et al., 2007).
Antimicrobial Activity : Sumangala et al. (2010) synthesized a series of 1,2,3-triazoles containing quinoline moiety and evaluated their antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Sumangala et al., 2010).
Mécanisme D'action
Orientations Futures
The future directions for a compound like “4-(2-chloroethyl)-1-methyl-1H-1,2,3-triazole” would depend on its potential applications. For instance, if it shows promise as a chemotherapeutic agent, future research might focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .
Propriétés
IUPAC Name |
4-(2-chloroethyl)-1-methyltriazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3/c1-9-4-5(2-3-6)7-8-9/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFYKPBKXFLWRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloroethyl)-1-methyl-1H-1,2,3-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

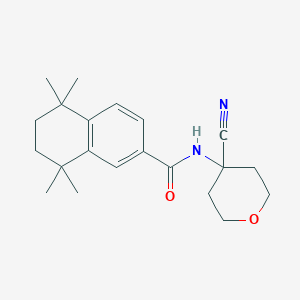
![N-[(1-Cyclopentyl-3-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2492168.png)
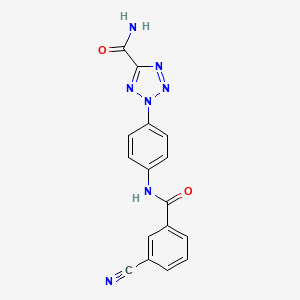
![7-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2492174.png)
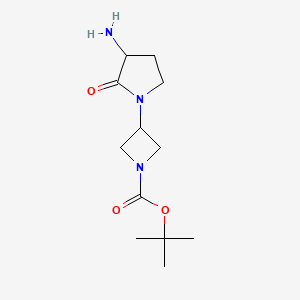
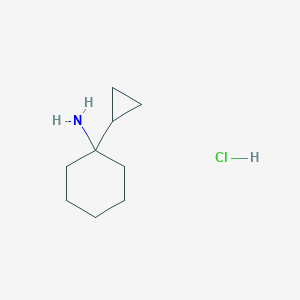
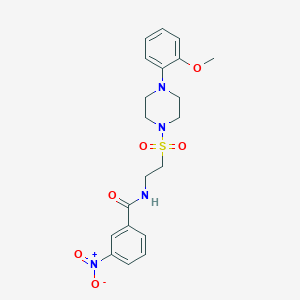

![N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide](/img/structure/B2492180.png)
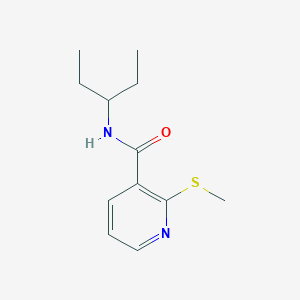
![(E)-2,3-dimethoxy-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2492182.png)
![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2492184.png)
![N-(4-fluorophenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide](/img/structure/B2492185.png)
